3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one
Description
3-Amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound featuring a tricyclic pyrroloquinazolinone core. The structure consists of a fused pyrrole and quinazolinone system, with an amino (-NH₂) group at position 3 and a nitro (-NO₂) group at position 6. This compound belongs to a class of nitrogen-containing heterocycles known for their diverse pharmacological activities, including antihypertensive, antiplasmodial, and antitubulin effects .
Properties
Molecular Formula |
C11H10N4O3 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
3-amino-7-nitro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H10N4O3/c12-8-3-4-14-10(8)13-9-2-1-6(15(17)18)5-7(9)11(14)16/h1-2,5,8H,3-4,12H2 |
InChI Key |
PDXZQDWZOUHEPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-])C1N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of methanesulfonic acid under reflux in methanol, can yield high purity products . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher efficiency.
Chemical Reactions Analysis
3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include methanesulfonic acid, hydrogen gas, and various nucleophiles.
Scientific Research Applications
3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can form hydrogen bonds with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Compounds
Biological Activity
3-Amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an amino group at the 3-position and a nitro group at the 7-position of the pyrroloquinazolinone framework. This configuration contributes to its chemical reactivity and influences its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an enzyme inhibitor or modulate cellular receptors. For example:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes critical in metabolic pathways.
- Cellular Interaction : Studies suggest it may affect signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Several studies have highlighted the anticancer properties of quinazolinone derivatives. For instance:
- A study demonstrated that derivatives containing the quinazolinone core exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved cell cycle arrest at the G2/M phase .
- Another investigation revealed that compounds similar to this compound inhibited the growth of cancer cells such as Ehrlich Ascites Carcinoma and Sarcoma-180 .
Antimicrobial Activity
Quinazolinones have been recognized for their antimicrobial properties. Research indicates that 3-amino-7-nitro derivatives may exhibit activity against mycobacterial strains due to their ability to inhibit NADH dehydrogenase (NDH-2), which plays a crucial role in bacterial respiration .
Neuroprotective Effects
Emerging studies suggest that quinazolinone derivatives may possess neuroprotective properties. Specifically, they have been investigated for their potential in preventing neurodegenerative diseases like Alzheimer's by inhibiting β-amyloid formation .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-aminoquinazoline | Amino group on quinazoline | Antimicrobial properties |
| 6-nitropyrido[2,1-b]quinazolin | Nitro group on pyridoquinazoline | Potential antitumor activity |
| 7-amino-4(3H)-quinazolinone | Amino at position 7 | Involved in enzyme inhibition |
The presence of both amino and nitro groups in 3-amino-7-nitro derivatives enhances their reactivity and interaction with biological targets compared to structurally similar compounds.
Case Studies and Research Findings
- Anticancer Study : A series of quinazolinone-sulphonamide derivatives were synthesized and tested for cytotoxic activity against breast cancer cell lines. All compounds demonstrated significant activity while maintaining a safe profile on non-cancerous cells .
- Antimicrobial Efficacy : A recent study focused on the synthesis of novel quinazolinone derivatives linked to triazole hybrids showed enhanced antimicrobial activity against Mycobacterium tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
